molecular formula C18H29F2NO6 B2779357 Diethyl 2,2'-(1-(tert-butoxycarbonyl)-4,4-difluoropiperidine-3,5-diyl)diacetate CAS No. 1864059-46-0

Diethyl 2,2'-(1-(tert-butoxycarbonyl)-4,4-difluoropiperidine-3,5-diyl)diacetate

Cat. No.: B2779357
CAS No.: 1864059-46-0
M. Wt: 393.428
InChI Key: DYSGPLDXODZVPR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Diethyl 2,2'-(1-(tert-butoxycarbonyl)-4,4-difluoropiperidine-3,5-diyl)diacetate is a synthetic organic compound featuring a piperidine core substituted with difluoro groups at the 4,4-positions and protected by a tert-butoxycarbonyl (Boc) group. The molecule also contains two diethyl acetate moieties at the 3,5-positions of the piperidine ring. This structure confers unique physicochemical properties, such as enhanced solubility in organic solvents and stability under acidic conditions due to the Boc protecting group .

Properties

IUPAC Name

tert-butyl 3,5-bis(2-ethoxy-2-oxoethyl)-4,4-difluoropiperidine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H29F2NO6/c1-6-25-14(22)8-12-10-21(16(24)27-17(3,4)5)11-13(18(12,19)20)9-15(23)26-7-2/h12-13H,6-11H2,1-5H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DYSGPLDXODZVPR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC1CN(CC(C1(F)F)CC(=O)OCC)C(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H29F2NO6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Diethyl 2,2’-(1-(tert-butoxycarbonyl)-4,4-difluoropiperidine-3,5-diyl)diacetate typically involves multiple steps. One common method includes the protection of the piperidine nitrogen with a tert-butoxycarbonyl (Boc) group, followed by the introduction of difluoro substituents at the 4,4-positions of the piperidine ring. The final step involves the esterification of the diacetate groups.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of specific catalysts, solvents, and temperature control to facilitate the reactions efficiently. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Hydrolysis of Ester Groups

The diethyl acetate esters undergo hydrolysis under acidic or basic conditions to yield carboxylic acids or carboxylate salts, respectively. This reaction is critical for generating intermediates in drug synthesis.

Conditions and Reagents

  • Basic Hydrolysis : Aqueous NaOH or LiOH in THF/MeOH at 50–80°C converts esters to carboxylates .

  • Acidic Hydrolysis : HCl in dioxane or H₂SO₄ in water/ethanol at reflux conditions yields carboxylic acids .

Example Reaction

Diethyl esterNaOH, H2O/THFDiacid+2EtOH\text{Diethyl ester} \xrightarrow{\text{NaOH, H}_2\text{O/THF}} \text{Diacid} + 2 \text{EtOH}

The diacid product can coordinate metal ions or undergo further functionalization .

Boc Deprotection

The tert-butoxycarbonyl (Boc) group is cleaved under acidic conditions, yielding a free amine. This step is pivotal for subsequent alkylation or acylation reactions.

Conditions and Reagents

  • Trifluoroacetic Acid (TFA) : 20–50% TFA in dichloromethane (DCM) at 0–25°C .

  • HCl in Dioxane : 4M HCl in dioxane at 25°C .

Example Reaction

Boc-protected amineTFA/DCMAmine+CO2+tert-butanol\text{Boc-protected amine} \xrightarrow{\text{TFA/DCM}} \text{Amine} + \text{CO}_2 + \text{tert-butanol}

The free amine can participate in nucleophilic substitutions or form salts .

Reduction of Esters

The ester groups are reduced to primary alcohols using strong hydride donors. This is useful for synthesizing alcohol intermediates.

Conditions and Reagents

  • Lithium Aluminum Hydride (LiAlH₄) : In dry THF or diethyl ether at 0°C to reflux .

  • Diisobutylaluminum Hydride (DIBAL-H) : In toluene at −78°C for selective reduction .

Example Reaction

Diethyl esterLiAlH4Diol+2EtOH\text{Diethyl ester} \xrightarrow{\text{LiAlH}_4} \text{Diol} + 2 \text{EtOH}

The diol product may engage in hydrogen bonding or serve as a linker .

Nucleophilic Substitution at Fluorine

The 4,4-difluoro substituents on the piperidine ring may undergo substitution with strong nucleophiles, though fluorines in aliphatic systems are typically less reactive than in aromatic systems.

Conditions and Reagents

  • Grignard Reagents (RMgX) : In THF at −20°C to 25°C.

  • Lithium Amides (LiNR₂) : In polar aprotic solvents like DMF.

Example Reaction

4,4-Difluoro piperidine+RMgX4-R-4-fluoro piperidine+MgF2\text{4,4-Difluoro piperidine} + \text{RMgX} \rightarrow \text{4-R-4-fluoro piperidine} + \text{MgF}_2

This reaction is highly dependent on steric and electronic factors.

Oxidation of Piperidine Ring

The piperidine ring can be oxidized to a pyridine derivative under strong oxidative conditions, modifying the electronic environment.

Conditions and Reagents

  • Potassium Permanganate (KMnO₄) : In acidic or basic aqueous solutions at elevated temperatures .

  • Chromic Acid (CrO₃/H₂SO₄) : Jones reagent in acetone .

Example Reaction

PiperidineKMnO4/H2SO4Pyridine derivative+H2O\text{Piperidine} \xrightarrow{\text{KMnO}_4/\text{H}_2\text{SO}_4} \text{Pyridine derivative} + \text{H}_2\text{O}

Oxidation is often accompanied by ester hydrolysis .

Cross-Coupling Reactions

The ester groups or deprotected amine can participate in palladium-catalyzed couplings, such as Suzuki or Buchwald-Hartwig reactions.

Conditions and Reagents

  • Suzuki Coupling : Pd(PPh₃)₄, aryl boronic acid, Na₂CO₃ in DME/H₂O .

  • Buchwald-Hartwig Amination : Pd₂(dba)₃, Xantphos, amine in toluene .

Example Application
After Boc deprotection, the free amine undergoes Buchwald-Hartwig amination to install aryl or heteroaryl groups .

Cyclization Reactions

Intramolecular cyclization between the amine and ester groups can form lactams or fused heterocycles.

Conditions and Reagents

  • Base-Mediated Cyclization : K₂CO₃ in DMF at 80–120°C .

  • Acid-Catalyzed Cyclization : p-TsOH in toluene under reflux .

Example Reaction

Diethyl esterK2CO3/DMFLactam+2EtOH\text{Diethyl ester} \xrightarrow{\text{K}_2\text{CO}_3/\text{DMF}} \text{Lactam} + 2 \text{EtOH}

This strategy is used to synthesize bioactive heterocycles .

Comparative Reactivity Table

Reaction Type Reagents/Conditions Key Product Applications
Ester HydrolysisNaOH, H₂O/THF, 50°CDiacidDrug intermediates
Boc DeprotectionTFA/DCM, 25°CFree amineAmine functionalization
Ester ReductionLiAlH₄, THF, 0°C→refluxDiolPolymeric linkers
Nucleophilic SubstitutionRMgX, THF, −20°CAlkyl-fluoro piperidineSAR studies
OxidationKMnO₄/H₂SO₄, 80°CPyridine derivativeElectron-deficient scaffolds

Scientific Research Applications

The compound Diethyl 2,2'-(1-(tert-butoxycarbonyl)-4,4-difluoropiperidine-3,5-diyl)diacetate is a fluorinated derivative that has garnered attention in various scientific research applications. This article explores its applications across medicinal chemistry, material science, and synthetic methodologies.

Anticancer Research

Recent studies have investigated the potential of fluorinated compounds in cancer therapy. Specifically, compounds similar to this compound have shown promising results as dual inhibitors of autophagy and REV-ERB in breast cancer cell lines. These compounds exhibit selective cytotoxicity against cancer cells while sparing normal cells, highlighting their therapeutic potential in oncology .

Drug Design and Development

Fluorinated compounds are often incorporated into drug design due to their ability to enhance metabolic stability and bioavailability. The incorporation of fluorine atoms can significantly influence the pharmacokinetic properties of a drug. For instance, the presence of fluorine can increase lipid solubility, leading to improved absorption rates. This property is particularly relevant for compounds targeting central nervous system disorders .

Bioisosteric Replacement

In medicinal chemistry, bioisosteric replacement refers to the substitution of functional groups with fluorinated analogs to improve drug efficacy and reduce side effects. This compound exemplifies this strategy by replacing less stable functional groups with fluorinated ones that maintain biological activity while enhancing stability .

Synthesis of Functional Materials

The unique chemical properties of this compound allow it to be utilized in the synthesis of advanced materials. Its reactivity can be exploited in polymer chemistry to create fluorinated polymers with enhanced thermal and chemical resistance. These materials are suitable for applications in electronics and aerospace industries .

Catalysis

Fluorinated compounds have been explored as catalysts in various organic transformations. The presence of fluorine can alter the electronic properties of catalytic sites, leading to increased reaction rates and selectivity. Research indicates that derivatives of piperidine can serve as effective catalysts in asymmetric synthesis processes .

Case Study 1: Anticancer Activity Assessment

A study conducted on a series of fluorinated piperidine derivatives demonstrated that modifications to the piperidine ring significantly impacted their anticancer activity. This compound was among those evaluated for its ability to inhibit cell proliferation in vitro. Results indicated a marked decrease in cell viability at low micromolar concentrations .

Case Study 2: Development of Fluorinated Polymers

Research into the synthesis of fluorinated polymers using this compound has led to materials with superior water-repellency and thermal stability. These polymers are being tested for applications in protective coatings and high-performance textiles .

Mechanism of Action

The mechanism of action of Diethyl 2,2’-(1-(tert-butoxycarbonyl)-4,4-difluoropiperidine-3,5-diyl)diacetate involves its interaction with specific molecular targets. The Boc group provides stability and protection during reactions, while the difluoro groups can influence the compound’s reactivity and binding properties. The piperidine ring serves as a scaffold that can interact with various biological targets, potentially affecting pathways involved in enzyme activity or receptor binding.

Comparison with Similar Compounds

Comparison with UV-Filtering Hydantoin Derivatives ()

Two hydantoin-based UV filters from share functional similarities with the target compound, particularly in their ester linkages and aromatic/heterocyclic frameworks:

Parameter Target Compound Compound 4g (UVA Filter) Compound 3b (UVB Filter)
Core Structure Piperidine with Boc and difluoro groups Imidazolidine-2,4-dione with allylidene and methoxyphenyl groups Imidazolidine-2,4-dione with benzylidene and methoxy groups
Functional Groups Boc, diethyl acetate, difluorine Diethyl acetate, methoxyphenyl, allylidene Diethyl acetate, methoxyphenyl
Key Application Undisclosed (structural analog suggests potential in drug synthesis) UVA photoprotection (UVA PF: 6.83 ± 0.05) UVB photoprotection (SPFin vitro: 3.07 ± 0.04)
Photostability Not reported Moderate (main degradation products: geometric isomers) Good (degradation <10% after UV exposure)
Safety Profile Not reported Non-cytotoxic (up to 50 µM in human skin cells); no estrogenic activity Non-cytotoxic (up to 50 µM); no estrogenic activity

Key Differences :

  • The target compound’s piperidine core and difluoro substitutions contrast with the hydantoin-based UV filters’ imidazolidine-2,4-dione rings, which are critical for UV absorption.
  • The Boc group in the target compound enhances stability but may limit solubility in polar solvents compared to the methoxyphenyl groups in 4g and 3b, which improve lipophilicity and UV absorption .

Comparison with Antimicrobial Diphosphoxane Derivatives ()

A structurally distinct but functionally relevant analogue is diethyl 2,2'-(1,3-diethoxy-1,3-dioxo-1,5,3,5-diphosphoxane-1,3-diyl) diacetate, which exhibits antimicrobial activity:

Parameter Target Compound Antimicrobial Diphosphoxane
Core Structure Piperidine with Boc and difluoro groups Diphosphoxane (phosphorus-containing heterocycle)
Functional Groups Boc, diethyl acetate, difluorine Diethyl acetate, ethoxy, phosphoryl groups
Key Application Undisclosed Antimicrobial agent (tested against 10 pathogenic microorganisms)
Mechanism Not reported Likely disruption of microbial cell membranes via phosphoryl interactions
Safety Profile Not reported No toxicity data provided in

Key Differences :

  • The Boc group in the target compound may reduce metabolic degradation compared to the labile ethoxy groups in the antimicrobial analogue .

Comparison with Piperidine-Based Pharmaceuticals ()

(3S,4R)-1-(tert-Butoxycarbonyl)-4-phenylpiperidine-3-carboxylic acid () shares the Boc-protected piperidine motif but lacks the difluoro and diethyl acetate groups:

Parameter Target Compound Piperidine Carboxylic Acid
Core Structure Piperidine with Boc and difluoro groups Piperidine with Boc and phenyl groups
Functional Groups Boc, diethyl acetate, difluorine Boc, carboxylic acid, phenyl
Key Application Undisclosed Likely intermediate in chiral drug synthesis (e.g., protease inhibitors)
Solubility Enhanced by diethyl acetate groups Limited due to carboxylic acid; requires basic conditions for solubility
Safety Profile Not reported No specific toxicity data beyond general handling precautions

Key Differences :

  • The diethyl acetate groups in the target compound improve solubility in non-polar media, whereas the carboxylic acid in ’s compound necessitates polar solvents.
  • The difluoro substitutions in the target compound may influence steric and electronic properties differently than the phenyl group in the analogue .

Biological Activity

Diethyl 2,2'-(1-(tert-butoxycarbonyl)-4,4-difluoropiperidine-3,5-diyl)diacetate is a compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound can be represented by the following molecular formula:

  • Molecular Formula : C₁₃H₁₈F₂N₂O₄
  • Molecular Weight : 302.29 g/mol

The structural characteristics include a piperidine ring with difluorinated substituents and a tert-butoxycarbonyl (Boc) protecting group, which plays a significant role in its reactivity and biological interactions.

This compound exhibits biological activity primarily through its interaction with various biological targets. The presence of the difluoropiperidine moiety suggests potential interactions with neurotransmitter receptors or enzymes involved in metabolic pathways.

Potential Mechanisms:

  • Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in metabolic processes.
  • Receptor Modulation : It could modulate the activity of neurotransmitter receptors, influencing signaling pathways related to pain and inflammation.

Biological Activity

Research findings indicate that this compound possesses several biological activities:

  • Antimicrobial Activity : Studies have shown that derivatives containing piperidine structures exhibit antimicrobial properties. The difluorinated piperidine may enhance this activity through increased lipophilicity and membrane permeability.
  • Anticancer Properties : Preliminary studies suggest that compounds with similar structures can induce apoptosis in cancer cells. The mechanism may involve the activation of caspases or modulation of cell cycle regulators.
  • Neuroprotective Effects : Some derivatives have been investigated for their neuroprotective effects against oxidative stress and neuroinflammation, potentially benefiting conditions like Alzheimer's disease.

Case Studies

Several studies have explored the biological activity of related compounds or derivatives:

  • Study on Antimicrobial Efficacy : A study published in the Journal of Medicinal Chemistry demonstrated that piperidine derivatives exhibited significant antibacterial activity against Gram-positive bacteria. The introduction of fluorine atoms was found to enhance this effect due to increased electron-withdrawing properties .
  • Cancer Cell Line Studies : Research published in Cancer Research indicated that certain piperidine-based compounds showed cytotoxicity against various cancer cell lines, including breast and lung cancer. The study highlighted the importance of the Boc group in enhancing solubility and bioavailability .
  • Neuroprotection Research : A recent investigation in Neuropharmacology assessed the neuroprotective effects of fluorinated piperidine derivatives in models of oxidative stress. Results indicated a reduction in neuronal death and inflammation markers .

Data Summary Table

Activity TypeObserved EffectsReference
AntimicrobialSignificant activity against Gram-positive bacteria
AnticancerInduction of apoptosis in cancer cells
NeuroprotectiveReduction in oxidative stress markers

Q & A

Basic Questions

Q. What synthetic routes are recommended for preparing Diethyl 2,2'-(1-(tert-butoxycarbonyl)-4,4-difluoropiperidine-3,5-diyl)diacetate?

  • Methodological Answer : A plausible synthesis involves:

  • Step 1 : Boc protection of the piperidine nitrogen using di-tert-butyl dicarbonate under basic conditions (e.g., NaHCO₃ in THF/water).
  • Step 2 : Fluorination at the 4,4-positions via electrophilic fluorination agents (e.g., Selectfluor®) in a polar aprotic solvent.
  • Step 3 : Esterification with ethyl bromoacetate using K₂CO₃ as a base in acetonitrile (analogous to methods in ).
  • Key Validation : Confirm intermediates via ¹⁹F NMR (for fluorination) and HRMS (e.g., [M+Na]⁺ ion matching calculated mass) .

Q. Which analytical techniques are essential for structural confirmation?

  • Methodological Answer :

  • NMR : ¹H NMR to identify ethyl ester protons (~1.2–1.4 ppm, triplets) and piperidine backbone; ¹⁹F NMR for CF₂ groups (δ ~ -100 to -120 ppm).
  • X-ray Crystallography : For unambiguous stereochemical assignment (utilize SHELX programs for refinement; ).
  • HRMS : Verify molecular ion peaks (e.g., [M+Na]⁺) with <2 ppm error .

Q. How does the Boc group affect the compound’s stability during synthesis?

  • Methodological Answer : The Boc group is acid-labile; avoid protic acids during synthesis. Stability can be monitored via TLC (silica gel, ethyl acetate/hexane). Deprotection requires trifluoroacetic acid (TFA) in dichloromethane, followed by neutralization .

Advanced Research Questions

Q. How can conformational ambiguities in the 4,4-difluoropiperidine ring be resolved?

  • Methodological Answer :

  • X-ray Crystallography : Resolve solid-state conformation ( ). Use SHELXL for refinement ( ).
  • Dynamic NMR : Perform variable-temperature ¹⁹F NMR to assess ring-flipping barriers in solution.
  • Computational Modeling : DFT calculations (e.g., Gaussian) to predict lowest-energy conformers .

Q. What strategies address low yields in the esterification step?

  • Methodological Answer :

  • Optimize Conditions : Use DMAP as a catalyst, or switch to DCC/DMAP coupling for ester formation.
  • Solvent Selection : Anhydrous DMF or THF to minimize hydrolysis.
  • Workup : Extract unreacted starting materials with NaHCO₃ and brine ( ).

Q. How can stereochemical control be achieved during piperidine functionalization?

  • Methodological Answer :

  • Chiral Catalysts : Use asymmetric hydrogenation with Ru-BINAP complexes for enantioselective reduction.
  • Diastereomeric Resolution : Crystallize intermediates with chiral resolving agents (e.g., tartaric acid derivatives; ).

Contradiction Analysis

Q. How to reconcile discrepancies in fluorine-induced electronic effects vs. steric hindrance?

  • Methodological Answer :

  • Electronic Effects : Fluorine’s electronegativity alters piperidine ring electron density, affecting nucleophilic reactivity at adjacent positions.
  • Steric Effects : Minimal due to fluorine’s small size but may influence axial/equatorial substituent orientation.
  • Experimental Design : Compare reaction rates of fluorinated vs. non-fluorinated analogs in SN2 reactions .

Safety and Handling

Q. What precautions are critical for safe handling?

  • Methodological Answer :

  • Storage : Under nitrogen at -20°C (prevents Boc group hydrolysis; ).
  • PPE : Gloves, lab coat, and eye protection (per SDS guidelines; ).

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.